N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an indolinone moiety linked to a tetramethylbenzenesulfonamide group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide
- N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzenesulfonamide
- N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide
Uniqueness
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide stands out due to its unique combination of the indolinone and tetramethylbenzenesulfonamide moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-6-22-18-8-7-17(10-16(18)11-19(22)23)21-26(24,25)20-14(4)12(2)9-13(3)15(20)5/h7-10,21H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLJLXDMVPAUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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